molecular formula C24H33N3O2S B5122398 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole

5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole

Cat. No.: B5122398
M. Wt: 427.6 g/mol
InChI Key: DZDFWLTXQPVABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole is a complex organic compound that features an imidazole ring, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the pyrrolidine ring and the functional groups. Common reagents used in these reactions include amines, aldehydes, and sulfonyl chlorides. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling reactive intermediates. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure and have similar biological activities.

    Pyrrolidine Derivatives: Compounds such as nicotine and proline contain the pyrrolidine ring and exhibit unique properties.

Uniqueness

What sets 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole apart is its combination of functional groups and rings, which may confer unique reactivity and biological activity.

Properties

IUPAC Name

5-[[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2S/c1-4-14-24(15-5-2)16-10-17-26(24)20-22-19-25-23(30(3,28)29)27(22)18-9-13-21-11-7-6-8-12-21/h4-8,11-12,19H,1-2,9-10,13-18,20H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDFWLTXQPVABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCCC3(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.